molecular formula C10H14N2O5S3 B601886 2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide CAS No. 171273-35-1

2-(3-Methoxypropyl)-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide

Cat. No.: B601886
CAS No.: 171273-35-1
M. Wt: 338.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as Brinzolamide . It is chemically described as ®- (+)-4-Ethylamino-2- (3-methoxypropyl)-3,4-dihydro-2H-thieno [3,2-e]-1,2-thiazine-6-sulfonamide-1,1- dioxide . Its empirical formula is C12H21N3O5S3 .


Synthesis Analysis

Thieno [3,2-e]-1,2-thiazine-6-sulfonamide 1,1-dioxides, which have a quaternary ammonium moiety incorporated into their structures, were synthesized .


Molecular Structure Analysis

The molecular weight of Brinzolamide is 383.5 . In the crystal structure of the title compound, there exist three kinds of hydrogen-bonding interactions .


Chemical Reactions Analysis

The compound has been analyzed using various chromatographic techniques . The relative retention times are about 1.0 for brinzolamide and 1.2 for brinzolamide related compound A .


Physical and Chemical Properties Analysis

Brinzolamide contains not less than 98.0 percent and not more than 102.0 percent of C12H21N3O5S3, calculated on the dried basis . It has a molecular weight of 383.52 .

Scientific Research Applications

  • Treatment of Glaucoma : This compound has shown potential as a treatment for glaucoma. It acts as a potent inhibitor of human carbonic anhydrase II, which is significant in lowering intraocular pressure in hypertensive rabbits when administered topically (Chen et al., 2000).

  • Theoretical Study of Molecular Structure : It has been the subject of theoretical studies to understand its molecular structure and gas-phase acidity. Such studies are essential for the development of biologically active sulfonamides (Remko, 2003).

  • Inhibition of Carbonic Anhydrase : The compound, particularly when incorporated with a quaternary ammonium moiety, is a potent inhibitor of carbonic anhydrase. This feature is useful for developing membrane-impermeable inhibitors of the enzyme (May et al., 2006).

  • Synthesis of Novel Cyclic Sulfonamides : It has been used in the synthesis of novel cyclic sulfonamides through Diels-Alder reactions. This process is significant for creating compounds with potential pharmacological applications (Greig et al., 2001).

  • Catalyst in Chemical Syntheses : The compound has been applied as an efficient and homogeneous catalyst in the synthesis of various derivatives in aqueous media, demonstrating its versatility in chemical synthesis (Khazaei et al., 2015).

  • Regioselective Synthesis : It has been used in the regioselective synthesis of thiophene fused sultam derivatives, indicating its importance in the field of organic chemistry (Barange et al., 2014).

  • In Vivo Evaluation as Imaging Agent : The compound has been investigated for its potential as a PET imaging agent, showing promising results in in vivo evaluations for tumor targeting (Ghandi et al., 2014).

Mechanism of Action

Brinzolamide is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor indicated to reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma .

Safety and Hazards

Brinzolamide is used for the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . Systemic administration results in an increase in incidences of adverse effects .

Future Directions

Brinzolamide was approved by the FDA in 1998 as a standalone product and in 2013 as a combination product with brimonidine tartrate . In Europe, it was also approved as a combination product with timolol in 2008 . It represents a promising direction for the treatment of ocular hypertension or open-angle glaucoma .

Properties

IUPAC Name

2-(3-methoxypropyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5S3/c1-17-6-2-4-12-5-3-8-7-9(19(11,13)14)18-10(8)20(12,15)16/h3,5,7H,2,4,6H2,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRXWXADWNHGER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=CC2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.